molecular formula C14H24Ge B14330495 Triethyl(4-ethylphenyl)germane CAS No. 102881-05-0

Triethyl(4-ethylphenyl)germane

Cat. No.: B14330495
CAS No.: 102881-05-0
M. Wt: 264.97 g/mol
InChI Key: YTGYQZSSNMVXFY-UHFFFAOYSA-N
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Description

Triethyl(4-ethylphenyl)germane is an organogermanium compound with the molecular formula C14H24Ge It consists of a germanium atom bonded to a triethyl group and a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl(4-ethylphenyl)germane can be synthesized through several methods. One common approach involves the reaction of triethylgermanium chloride with 4-ethylphenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

Ge(C2H5)3Cl+C2H5C6H4MgBrGe(C2H5)3C2H5C6H4+MgBrCl\text{Ge(C}_2\text{H}_5\text{)}_3\text{Cl} + \text{C}_2\text{H}_5\text{C}_6\text{H}_4\text{MgBr} \rightarrow \text{Ge(C}_2\text{H}_5\text{)}_3\text{C}_2\text{H}_5\text{C}_6\text{H}_4 + \text{MgBrCl} Ge(C2​H5​)3​Cl+C2​H5​C6​H4​MgBr→Ge(C2​H5​)3​C2​H5​C6​H4​+MgBrCl

The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Triethyl(4-ethylphenyl)germane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

    Oxidation: Germanium dioxide (GeO2)

    Reduction: Lower oxidation state germanium compounds

    Substitution: Various substituted germanium compounds depending on the reagents used

Scientific Research Applications

Triethyl(4-ethylphenyl)germane has several applications in scientific research:

    Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique properties make it a candidate for drug development and therapeutic applications.

    Materials Science: It is utilized in the fabrication of advanced materials, including semiconductors and nanomaterials.

    Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of Triethyl(4-ethylphenyl)germane involves its interaction with molecular targets and pathways. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. The germanium atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Triethyl(phenyl)germane: Similar structure but lacks the 4-ethyl group on the phenyl ring.

    Triethyl(methyl)germane: Contains a methyl group instead of the 4-ethylphenyl group.

    Triethyl(4-methylphenyl)germane: Similar structure with a methyl group on the phenyl ring instead of an ethyl group.

Uniqueness

Triethyl(4-ethylphenyl)germane is unique due to the presence of the 4-ethyl group on the phenyl ring, which can influence its reactivity and properties

Properties

CAS No.

102881-05-0

Molecular Formula

C14H24Ge

Molecular Weight

264.97 g/mol

IUPAC Name

triethyl-(4-ethylphenyl)germane

InChI

InChI=1S/C14H24Ge/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h9-12H,5-8H2,1-4H3

InChI Key

YTGYQZSSNMVXFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)[Ge](CC)(CC)CC

Origin of Product

United States

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